

# Comparative docking studies of 4-Phenylbutanamide analogs with target proteins

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Compound of Interest	
Compound Name:	4-Phenylbutanamide
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## A Comparative Guide to the In-Silico Analysis of **4-Phenylbutanamide** Analogs Against Therapeutic Target Proteins

This guide presents a comparative molecular docking study of **4-phenylbutanamide** and its analogs against two key protein targets implicated in cancer and bacterial infections: Histone Deacetylase 2 (HDAC2) and DNA Gyrase. The following analysis provides insights into the potential binding affinities and interaction patterns of these compounds, offering a foundation for further research and development in medicinal chemistry. The quantitative data presented in this guide is illustrative and intended to demonstrate a comparative framework.

## Data Presentation: Comparative Docking Analysis

The binding affinities of the selected **4-phenylbutanamide** analogs against HDAC2 and DNA Gyrase were predicted using molecular docking simulations. The results, summarized in the tables below, indicate the potential of these compounds as inhibitors. Lower binding energy values suggest a higher predicted binding affinity.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)

Compound	4- Phenylbutanamide	N-(4- chlorophenyl)-4- phenylbutanamide	N-([1,1'-biphenyl]-4- yl)-4- phenylbutanamide
HDAC2	-6.8	-7.5	-8.2
DNA Gyrase	-5.9	-6.7	-7.4

Table 2: Key Interacting Residues Identified in Docking Studies

Target Protein	4- Phenylbutanamide Interacting Residues	N-(4- chlorophenyl)-4- phenylbutanamide Interacting Residues	N-([1,1'-biphenyl]-4- yl)-4- phenylbutanamide Interacting Residues
HDAC2	HIS142, HIS143, PRO34, GLY151	HIS142, HIS143, PHE152, LEU273, ZN(II)	HIS142, HIS143, PHE152, PHE205, TYR306, ZN(II)
DNA Gyrase	ASP73, GLY77, ILE78, ALA92	ASP73, GLY77, ILE78, PRO79, THR165	ASP73, ILE78, PRO79, SER121, THR165

## Experimental Protocols

The following is a generalized protocol for the molecular docking studies cited in this guide, based on standard computational chemistry methodologies.

### Molecular Docking Protocol

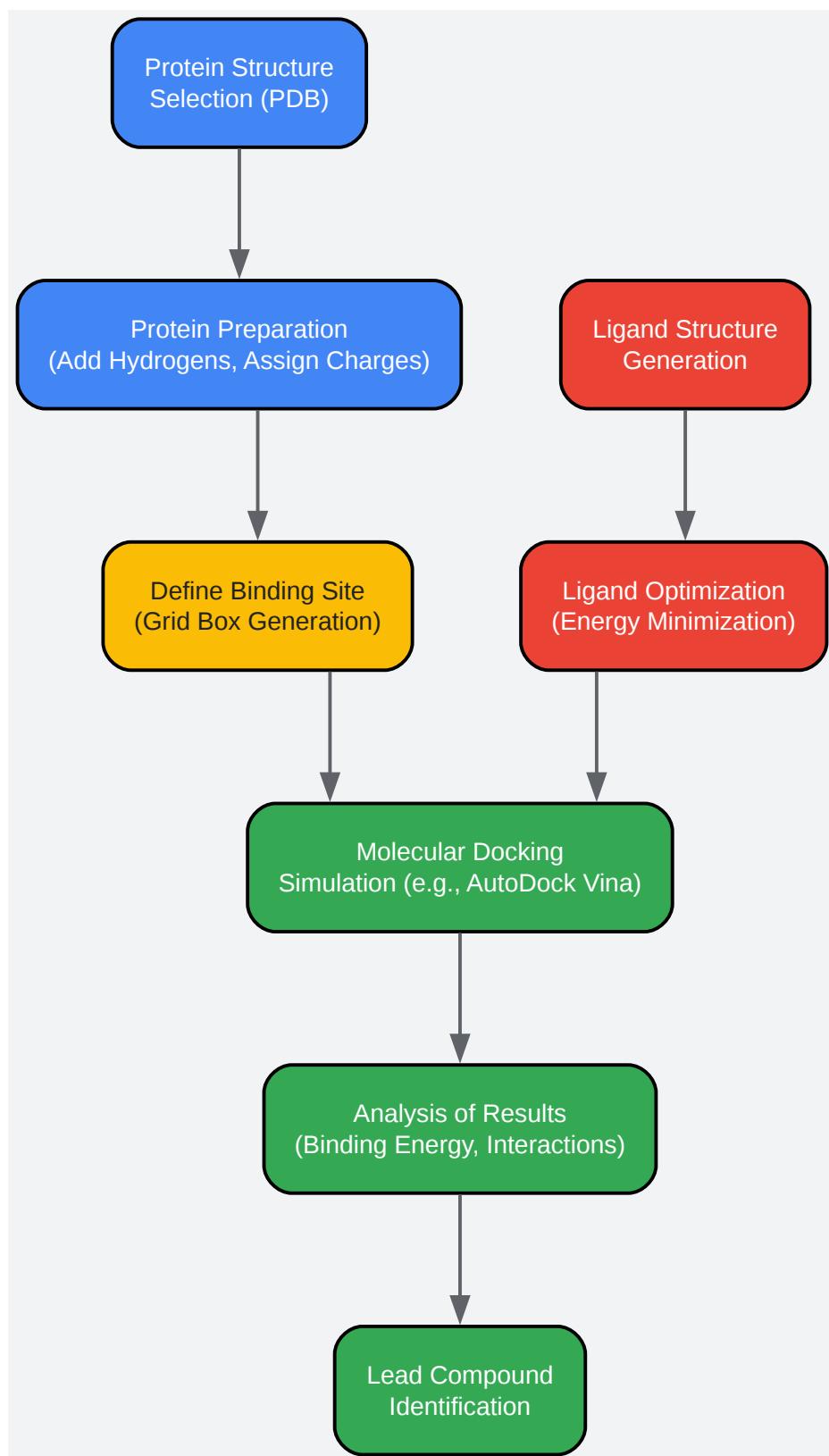
- Protein Preparation:
  - The three-dimensional crystal structures of the target proteins, Histone Deacetylase 2 (PDB ID: 4LY1) and DNA Gyrase (PDB ID: 1KZN), were obtained from the Protein Data Bank.[\[1\]](#)[\[2\]](#)

- The protein structures were prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
- Hydrogen atoms were added, and charges were assigned using a standard force field (e.g., AMBER).
- The structures were then energy minimized to relieve any steric clashes and to optimize the hydrogen-bonding network.

- Ligand Preparation:
  - The 3D structures of **4-phenylbutanamide** and its analogs were constructed using molecular modeling software.
  - The geometries of the ligands were optimized using a suitable computational method (e.g., DFT with B3LYP/6-31G\*).
  - Partial charges were assigned to the ligand atoms.
- Docking Simulation:
  - Molecular docking simulations were performed using AutoDock Vina.[\[3\]](#)
  - The active site of each protein was identified based on the location of the co-crystallized ligand in the crystal structure or through literature analysis.
  - A grid box was defined to encompass the active site of the target protein.
  - The docking simulations were run to generate multiple binding poses for each ligand within the defined active site.
  - The resulting poses were ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was selected for further analysis of the protein-ligand interactions.

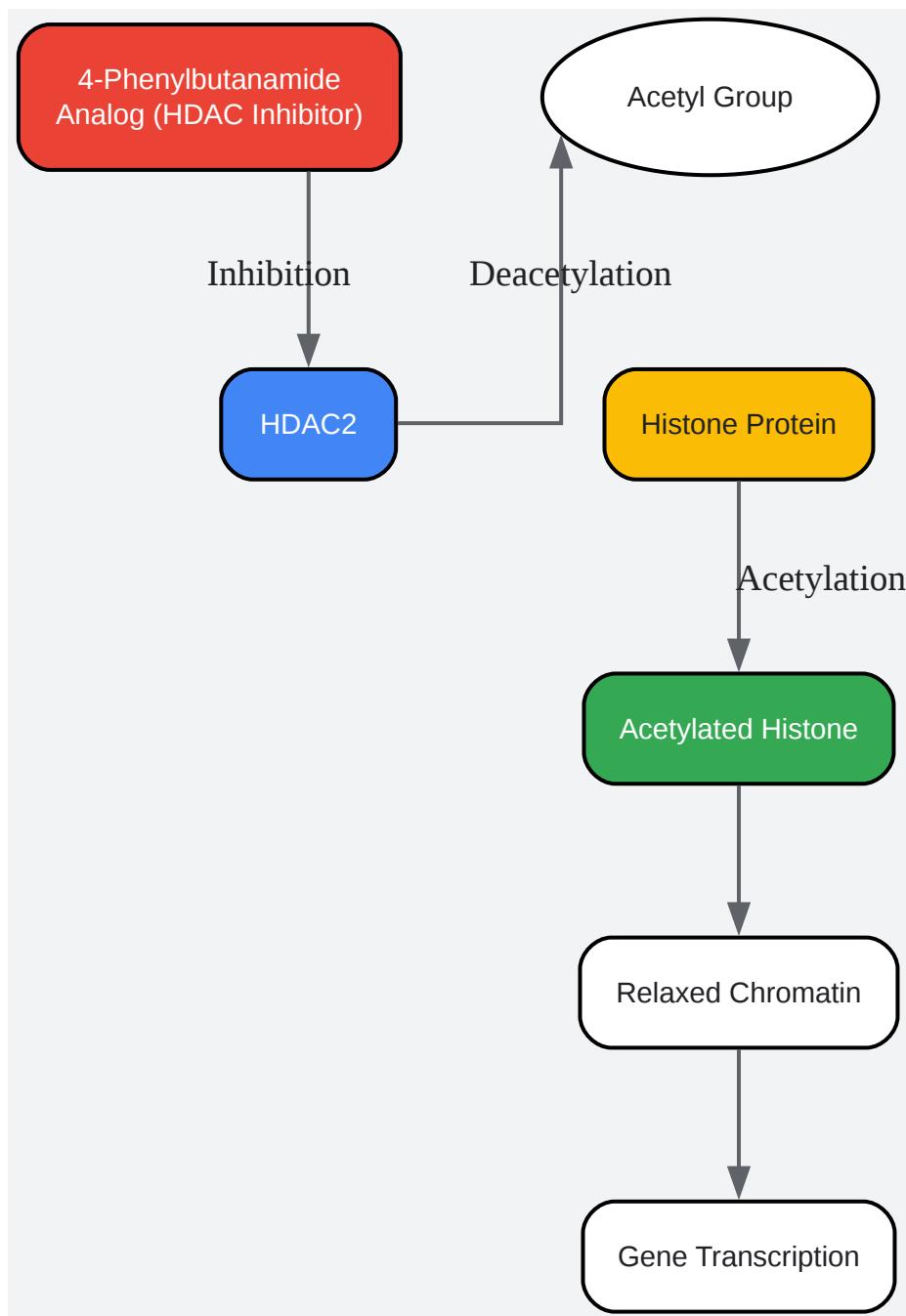
## Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.



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Caption: A generalized workflow for a molecular docking study.



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